molecular formula C6H6N4O2 B14081834 5-(3H-imidazol-4-yl)imidazolidine-2,4-dione

5-(3H-imidazol-4-yl)imidazolidine-2,4-dione

Cat. No.: B14081834
M. Wt: 166.14 g/mol
InChI Key: HQZRIVXKNRQZAJ-UHFFFAOYSA-N
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Description

5-(3H-imidazol-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazole ring fused with an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3H-imidazol-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable dione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3H-imidazol-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles and imidazolones, which can be further functionalized for specific applications .

Scientific Research Applications

5-(3H-imidazol-4-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3H-imidazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazolone: Shares a similar imidazole ring structure but differs in the oxidation state.

    Imidazolidine: Lacks the imidazole ring but has a similar imidazolidine core.

    Oxazolidinone: Contains an oxygen

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H6N4O2/c11-5-4(9-6(12)10-5)3-1-7-2-8-3/h1-2,4H,(H,7,8)(H2,9,10,11,12)

InChI Key

HQZRIVXKNRQZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C2C(=O)NC(=O)N2

Origin of Product

United States

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